5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide -

5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide

Catalog Number: EVT-4174720
CAS Number:
Molecular Formula: C16H19ClN4O3
Molecular Weight: 350.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Losartan, a widely used antihypertensive drug. []
  • Relevance: Both this compound and the target compound, 5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide, share a core structure consisting of a 2-butyl-4-chloro-1H-imidazole ring substituted at the 1-position with a benzyl group. This shared structural motif makes them structurally related. []
  • Compound Description: BCFI is a significant active metabolite and a key intermediate in the synthesis of Losartan, playing a crucial role in its pharmacological activity. []
  • Relevance: BCFI shares a significant structural similarity with the target compound, 5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide. Both compounds feature a central 2-butyl-5-chloro-1H-imidazole ring. This common structural element highlights their close relationship. []

Venetoclax

  • Compound Description: Venetoclax is a potent BCL-2 inhibitor used in treating various blood cancers. []
  • Relevance: While not directly analogous in structure, the research paper discussing Venetoclax highlights its oxidative degradation products. This information is relevant as it emphasizes the potential for similar metabolic transformations of the target compound, 5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide, particularly considering the presence of potentially labile groups within its structure. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. [, ]
  • Relevance: The papers mentioning Nilotinib focus on formulating soluble pharmaceutical compositions using organic acids to enhance bioavailability. Though structurally dissimilar to the target compound, 5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide, these papers highlight the importance of formulation strategies in optimizing drug delivery. This is relevant considering the potential therapeutic application of the target compound. [, ]

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide analogs

  • Compound Description: These analogs represent a class of compounds explored for potential medicinal applications, particularly targeting the BCFI moiety for its relevance to Losartan's activity. []
  • Relevance: This compound class shares a close structural resemblance to the target compound, 5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide, as both possess a central 2-butyl-5-chloro-1H-imidazole core structure. This similarity suggests potential overlap in their biological activities and emphasizes their relevance to each other's research. []

Properties

Product Name

5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide

IUPAC Name

5-acetamido-2-chloro-N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]benzamide

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

InChI

InChI=1S/C16H19ClN4O3/c1-11(22)20-12-3-4-15(17)14(7-12)16(23)19-9-13-8-18-10-21(13)5-6-24-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,23)(H,20,22)

InChI Key

KCCGMHIFDKSQFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NCC2=CN=CN2CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.